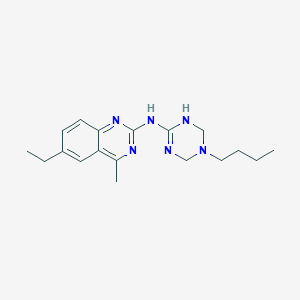

N-(5-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethyl-4-methylquinazolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H26N6 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

N-(3-butyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-6-ethyl-4-methylquinazolin-2-amine |

InChI |

InChI=1S/C18H26N6/c1-4-6-9-24-11-19-17(20-12-24)23-18-21-13(3)15-10-14(5-2)7-8-16(15)22-18/h7-8,10H,4-6,9,11-12H2,1-3H3,(H2,19,20,21,22,23) |

InChI Key |

JMKSGRJTELHXMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CNC(=NC1)NC2=NC(=C3C=C(C=CC3=N2)CC)C |

Origin of Product |

United States |

Biological Activity

N-(5-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-ethyl-4-methylquinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. The following sections will delve into the biological activity of this compound, including its synthesis, characterization, and specific biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C18H26N6 |

| Molecular Weight | 326.44 g/mol |

| CAS Number | Not specified |

| LogP | 4.3417 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

The compound features a triazine moiety, which is known for its diverse biological activities, including antibacterial and antifungal properties. The structural complexity of the molecule suggests potential interactions with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds containing triazine and quinazoline moieties exhibit significant antibacterial properties. For instance, in a study evaluating the antibacterial activity of related compounds, it was found that derivatives showed effectiveness against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, as well as Gram-positive bacteria like Staphylococcus aureus .

The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Other Biological Activities

Compounds with similar structures have been investigated for additional biological activities including:

- Antifungal Activity : Some triazine derivatives have shown promise against fungal pathogens.

- Anti-inflammatory Effects : Certain quinazoline derivatives have demonstrated anti-inflammatory properties in preclinical models.

Synthesis and Characterization

A detailed synthesis process involving the reaction of appropriate precursors under controlled conditions has been outlined in literature . Characterization techniques such as FTIR and NMR spectroscopy were utilized to confirm the structure and purity of synthesized compounds.

Research Findings

In a comparative study involving various synthesized triazine derivatives:

- Antibacterial Testing : Compounds were tested using the agar diffusion method against multiple bacterial strains.

- Results : The compounds exhibited varying degrees of inhibition zones, indicating their potential as antibacterial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.